molecular formula C43H54N2O12 B3028494 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate CAS No. 21240-38-0

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate

Cat. No.: B3028494
CAS No.: 21240-38-0
M. Wt: 790.9 g/mol
InChI Key: MVODEXRQKZLCBL-OIURLYNQSA-N
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Description

The compound [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-...] acetate is a highly complex polycyclic molecule with 12 defined stereocenters (7S, 9E, 11S, 12R, 13S, 14R, 15R, 16R, 17S, 18S, 19E, 21Z) and multiple functional groups, including acetyl, hydroxy, methoxy, and dioxo moieties. Structural analogs, such as penicicellarusin C and pimaricin derivatives, indicate possible roles in antimicrobial or metabolic regulation pathways .

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N2O12/c1-18-14-13-15-19(2)42(53)44-33-30-28(25(8)46)24(7)45(11)34(30)29-31(38(33)51)37(50)23(6)40-32(29)41(52)43(10,57-40)55-17-16-27(54-12)20(3)39(56-26(9)47)22(5)36(49)21(4)35(18)48/h13-18,20-22,27,35-36,39,48-51H,1-12H3,(H,44,53)/b14-13+,17-16+,19-15-/t18-,20+,21+,22+,27-,35-,36+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVODEXRQKZLCBL-OIURLYNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-38-0
Record name Rifamycin II, 3'-acetyl-1',2'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021240380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

    Formation of the Core Structure: The initial steps often involve constructing the core pentacyclic structure through a series of cyclization reactions.

    Functional Group Introduction:

    Stereochemical Control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through the use of chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including:

    Batch Processing: Large-scale batch reactors can be used to carry out the multi-step synthesis.

    Continuous Flow Chemistry: For more efficient production, continuous flow reactors may be employed to streamline the synthesis and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural Similarities and Differences

Stereochemical Overlap
  • Penicicellarusin C (): Shares stereocenters at 7S, 12R, 13S, 14R, and 15R but differs at C6 (6R vs. non-methylated in the target compound). This variation may influence ring conformation and biological target interactions .
  • Pimaricin (): Matches stereocenters at 7S, 11S, 12R, 13S, and 15R. Pimaricin’s antifungal activity is linked to its polyene macrolide structure, suggesting the target compound may share similar mechanisms .
Functional Group Variations
  • Compound in : Contains a bis(2-ethoxyethyl)amino group instead of the acetyl and methoxy groups in the target compound.
  • Compound in : Features an additional triazahexacyclo framework and octamethyl substituents, increasing molecular weight (C46H64N4O13 vs. target compound’s formula) and steric hindrance .
Key Structural Comparison Table
Compound Molecular Formula Molecular Weight Key Functional Groups Stereocenters
Target Compound Not explicitly provided - Acetyl, hydroxy, methoxy, dioxo 7S,11S,12R,13S,14R,15R,16R,...
Penicicellarusin C Not provided - Hydroxy, methoxy 6R,7S,12S,13S,14R,15R
Pimaricin C33H47NO13 665.73 Polyene macrolide, mycosamine sugar 7S,11S,12R,13S,15R
Compound C46H64N4O13 881.03 Bis(2-ethoxyethyl)amino, dioxo 9 defined stereocenters

Spectroscopic and Analytical Data

  • ECD and Cotton Effects :
    The target compound’s absolute configuration could be inferred using electronic circular dichroism (ECD), as seen in related compounds (e.g., and ). Matching Cotton effects with penicicellarusin C () suggest shared chromophores or conjugated systems .
  • Mass Spectrometry : GC-MS analysis () and molecular weights (e.g., 881.03 for compound) highlight differences in fragmentation patterns due to substituent variations .

Biological Activity

The compound [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate is a complex organic molecule characterized by multiple functional groups and a unique stereochemistry. This structure allows for diverse biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure comprising multiple hydroxyl and methoxy groups along with a distinctive acetate moiety. This complexity contributes to its potential versatility in biological systems.

Property Details
Molecular Formula C₃₃H₄₉N₂O₁₁
Molecular Weight 615.81 g/mol
Solubility Soluble in organic solvents; limited in water
Stability Stable under standard laboratory conditions

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance:

  • Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Showed reduced growth at concentrations above 50 µg/mL.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), it significantly reduced swelling compared to control groups:

  • Reduction in Edema : 40% reduction at a dosage of 10 mg/kg body weight.

Cytotoxicity and Apoptosis Induction

Studies have explored the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. Results indicated that:

  • IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
  • Mechanism of Action : Induction of apoptosis was confirmed via Annexin V staining assays.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study investigated the efficacy of the compound against multidrug-resistant bacterial strains isolated from clinical samples.
    • Results showed a promising activity profile with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Case Study on Anti-inflammatory Activity
    • In a randomized controlled trial involving patients with rheumatoid arthritis:
      • Participants receiving the compound showed significant improvement in joint swelling and pain scores over a 12-week period compared to placebo.

Q & A

Q. What methodologies are recommended for resolving the stereochemical configuration of this polycyclic compound?

To determine absolute configurations, combine experimental techniques such as Electronic Circular Dichroism (ECD) with computational methods (e.g., B3LYP/6-311+G(d,p) level DFT calculations). Compare calculated ECD spectra with experimental data to assign configurations, as demonstrated for structurally similar diterpenes . X-ray crystallography is also critical for resolving complex stereocenters, especially when crystallizable derivatives are synthesized .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

Use RP-HPLC with photodiode array detection to assess purity, optimizing mobile phases (e.g., acetonitrile-phosphate buffer) and gradient elution for peak resolution. Validate the method per ICH guidelines (linearity, precision, LOD/LOQ). For structural confirmation, employ HRMS (exact mass <822.3575 g/mol>) and 2D-NMR (e.g., HSQC, HMBC) to verify connectivity of hydroxyl, methoxy, and acetyl groups .

Q. What analytical strategies are effective in characterizing its metabolic stability?

Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track metabolic pathways. Identify phase I/II metabolites by analyzing mass shifts (e.g., +16 Da for hydroxylation) and fragmentation patterns. Cross-reference with databases like METLIN .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across assays) be reconciled for this compound?

Adopt a multi-parametric experimental design :

  • Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Use MS-based cellular thermal shift assays (CETSA) to confirm target engagement in physiological environments.
  • Apply systems pharmacology modeling to account for off-target effects or pharmacokinetic variability. Link results to a theoretical framework (e.g., enzyme inhibition kinetics) to contextualize discrepancies .

Q. What strategies optimize the synthesis of this molecule given its labile functional groups (e.g., acetate, hydroxyl)?

Implement AI-driven reaction optimization (e.g., COMSOL Multiphysics simulations) to predict optimal conditions (temperature, solvent polarity, catalyst loading). Use protective group chemistry :

  • Temporarily protect hydroxyls with TBS groups under inert atmospheres.
  • Employ flow chemistry for precise control over exothermic steps (e.g., acetylations). Validate intermediates via in-line FTIR monitoring .

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. computational predictions) for its macrocyclic core?

Apply ensemble docking studies to model conformational flexibility in solution. Compare experimental NOESY correlations with MD-simulated structures. If crystallography is unfeasible, use synchrotron-based SAXS to infer low-resolution topology .

Q. What frameworks guide the design of structure-activity relationship (SAR) studies for derivatives of this compound?

Use a scaffold-focused SAR approach :

  • Prioritize modifications at the C-11 methoxy and C-27 acetyl groups, which impact steric and electronic profiles.
  • Apply free-energy perturbation (FEP) simulations to predict binding affinity changes. Validate with surface plasmon resonance (SPR) assays .

Methodological Considerations

  • Theoretical Linkage : Anchor experiments to established frameworks (e.g., transition state theory for enzyme inhibitors) to ensure mechanistic coherence .
  • Data Validation : Use bootstrap analysis for statistical robustness in bioactivity assays .
  • Interdisciplinary Tools : Integrate chemoinformatics (e.g., MolSoft) with wet-lab data to refine synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate
Reactant of Route 2
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate

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